molecular formula C27H44O7 B1230866 (2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

Cat. No. B1230866
M. Wt: 480.6 g/mol
InChI Key: NKDFYOWSKOHCCO-WCSUJQKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A steroid hormone that regulates the processes of MOLTING or ecdysis in insects. Ecdysterone is the 20-hydroxylated ECDYSONE.

Scientific Research Applications

Chemical Structure and Properties

  • The compound has been studied for its chemical structure and properties. In one study, a cardiac aglycone with a similar structure was isolated from Periploca sepium Bunge, a Chinese traditional herbal medicine, and its crystal structure was detailed (Yu-wei Zhang et al., 2012).

Bioactive Compound Synthesis

  • Bile acid analogs derived from compounds with similar structures have been synthesized and evaluated for their agonist activity toward liver X receptors (LXRs), which play a critical role in regulating cholesterol metabolism and are linked to cardiovascular and Alzheimer's diseases (S. Ching, 2013).

Medicinal Applications

  • In medicinal chemistry, derivatives of similar compounds have been explored as inhibitors of androgen biosynthesis, which is significant for conditions like prostate cancer (G. Djigoué et al., 2012).
  • Triorganotin(IV) derivatives of sodium deoxycholate, structurally related, have shown promising antifungal and anticancer activities (F. Shaheen et al., 2014).

Pharmacological Research

  • Studies on similar compounds have explored their role in preventing retinal vascular leakage in diabetic retinopathy, suggesting therapeutic potential in vascular permeability diseases (Sony Maharjan et al., 2011).

Antimicrobial Studies

  • Compounds with similar structures have been isolated from various plants and tested for antimicrobial activity, supporting their use in treating infectious diseases (L. Sidjui et al., 2015).

Chemical Synthesis and Characterization

  • Research has also focused on the synthesis and structural characterization of novel cholesterol conjugates derived from similar compounds, shedding light on their chemical reactivity and potential applications (S. Srivastava et al., 2019).

properties

Product Name

(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

Molecular Formula

C27H44O7

Molecular Weight

480.6 g/mol

IUPAC Name

(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15?,17-,19+,20-,21?,22?,24+,25+,26+,27?/m0/s1

InChI Key

NKDFYOWSKOHCCO-WCSUJQKGSA-N

Isomeric SMILES

C[C@]12CCC3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C1(CCC2[C@](C)(C(CCC(C)(C)O)O)O)O

Canonical SMILES

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O

synonyms

20 Hydroxyecdysone
20-Hydroxyecdysone
Beta Ecdysone
Beta-Ecdysone
Crustecdysone
Ecdysterone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Reactant of Route 2
(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Reactant of Route 3
(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Reactant of Route 4
(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Reactant of Route 5
(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Reactant of Route 6
(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

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